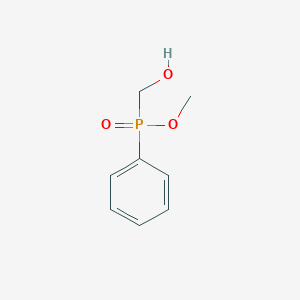
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H50NO2.Cl. It is commonly used in various industrial and scientific applications due to its surfactant properties and antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(2-hydroxypropyl)tetradecylammonium chloride typically involves the reaction of benzyl chloride with tetradecylamine, followed by the addition of 2-hydroxypropyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to maintain the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water or ethanol under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Scientific Research Applications
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying the effects of quaternary ammonium compounds on microorganisms.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to kill bacteria and viruses.
Mechanism of Action
The mechanism of action of Benzylbis(2-hydroxypropyl)tetradecylammonium chloride involves its interaction with the cell membranes of microorganisms. The compound disrupts the lipid bilayer, leading to cell lysis and death. This antimicrobial activity is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride: Similar structure but with a shorter alkyl chain.
Benzyltrimethylammonium chloride: Lacks the 2-hydroxypropyl groups and has a simpler structure.
Cetyltrimethylammonium chloride: Contains a longer alkyl chain and is commonly used as a surfactant.
Uniqueness
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride is unique due to its specific combination of a benzyl group, two 2-hydroxypropyl groups, and a tetradecyl chain. This combination provides it with distinct surfactant properties and antimicrobial activity, making it suitable for a wide range of applications .
Properties
CAS No. |
65059-94-1 |
|---|---|
Molecular Formula |
C27H50ClNO2 |
Molecular Weight |
456.1 g/mol |
IUPAC Name |
benzyl-bis(2-hydroxypropyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C27H50NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-28(22-25(2)29,23-26(3)30)24-27-19-16-15-17-20-27;/h15-17,19-20,25-26,29-30H,4-14,18,21-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KXUWBDGMGUMNIG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


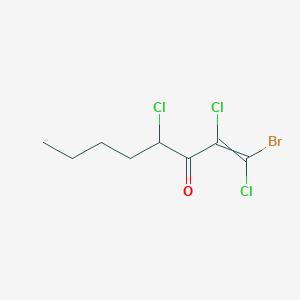
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)
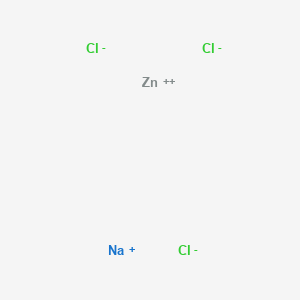
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
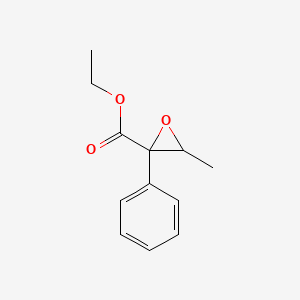
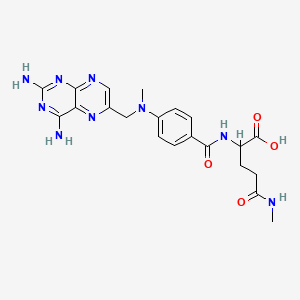
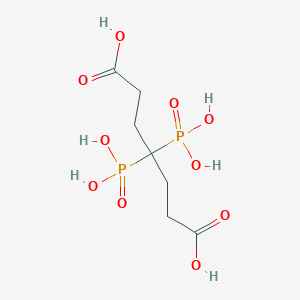

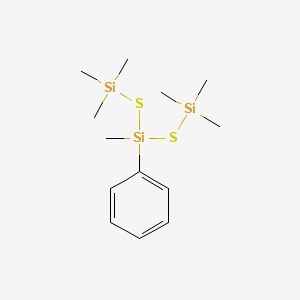
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)

